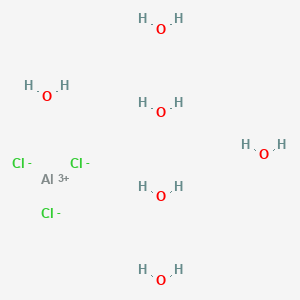

aluminium chloride hexahydrate

Description

Structure

2D Structure

Properties

Molecular Formula |

AlCl3H12O6 |

|---|---|

Molecular Weight |

241.43 g/mol |

IUPAC Name |

aluminum;trichloride;hexahydrate |

InChI |

InChI=1S/Al.3ClH.6H2O/h;3*1H;6*1H2/q+3;;;;;;;;;/p-3 |

InChI Key |

JGDITNMASUZKPW-UHFFFAOYSA-K |

Canonical SMILES |

O.O.O.O.O.O.[Al+3].[Cl-].[Cl-].[Cl-] |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide on the Molecular Geometry of Aluminium Chloride Hexahydrate

Prepared for: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the molecular structure and geometry of aluminium chloride hexahydrate (AlCl₃·6H₂O), a compound of significant interest in chemical synthesis, materials science, and pharmaceutical applications.

Molecular Structure Overview

This compound is an ionic salt with the chemical formula [Al(H₂O)₆]Cl₃. Its structure is not that of a simple hydrate (B1144303) of aluminium chloride. Instead, it consists of a distinct coordination complex, the hexaaquaaluminium(III) cation, and chloride anions that act as counter-ions.

The central aluminium atom (Al³⁺) is coordinated by six water molecules (H₂O), which act as ligands. This arrangement forms the complex cation [Al(H₂O)₆]³⁺. The three chloride ions (Cl⁻) are located in the crystal lattice and are not directly bonded to the aluminium ion. The integrity of the crystal lattice is maintained by strong ionic interactions between the [Al(H₂O)₆]³⁺ cations and the Cl⁻ anions, as well as an extensive network of hydrogen bonds between the hydrogen atoms of the coordinated water molecules and the chloride ions[1].

Molecular Geometry of the Hexaaquaaluminium(III) Cation

The geometry of the [Al(H₂O)₆]³⁺ cation is the cornerstone of the compound's structure.

-

Coordination Number: The central aluminium ion is bonded to the oxygen atoms of six water ligands, giving it a coordination number of six.

-

Molecular Geometry: With six ligands and no lone pairs on the central aluminium ion, the Valence Shell Electron Pair Repulsion (VSEPR) theory predicts an octahedral geometry for the [Al(H₂O)₆]³⁺ complex. This octahedral arrangement minimizes the repulsion between the electron pairs in the Al-O bonds.

-

Symmetry: In an ideal, perfectly symmetrical state, the complex possesses octahedral (Oₕ) point group symmetry[2]. However, computational studies and experimental data suggest that slight distortions can lower the symmetry[3].

In this octahedral configuration, the six oxygen atoms are positioned at the vertices of an octahedron with the aluminium ion at its center.

Quantitative Structural Data

The precise geometric parameters of the [Al(H₂O)₆]³⁺ cation have been determined through various experimental and computational methods. The key quantitative data are summarized below.

| Parameter | Value | Method/Source |

| Coordination Number (Al³⁺) | 6 | X-ray Diffraction[1] |

| Geometry | Octahedral | X-ray Diffraction[1][3] |

| Average Al-O Bond Length | 1.880 Å - 1.90 Å | X-ray Diffraction, Computational[3][4] |

| O-Al-O Bond Angle (cis) | ~90° (ideal); 86.71° - 92.26° (observed in a related structure) | Theoretical; X-ray Diffraction[5] |

| O-Al-O Bond Angle (trans) | 180° (ideal) | Theoretical |

Note: Bond angles can deviate slightly from the ideal 90° and 180° due to crystal packing forces and hydrogen bonding interactions within the lattice[5].

Experimental Protocols

The determination of the molecular and crystal structure of this compound relies on well-established analytical techniques.

This is the primary method for elucidating the precise three-dimensional arrangement of atoms in a crystalline solid.

-

Methodology:

-

Crystal Growth: High-quality single crystals of [Al(H₂O)₆]Cl₃ are grown. This is typically achieved by the slow evaporation of a saturated aqueous solution of aluminium chloride or by crystallizing it from a solution saturated with hydrogen chloride gas, which reduces its solubility[6].

-

Data Collection: The crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms, producing a unique diffraction pattern of spots.

-

Structure Solution and Refinement: The positions and intensities of the diffracted spots are used to calculate an electron density map of the crystal's unit cell. From this map, the positions of the individual atoms (Al, O, Cl, H) can be determined. Computational refinement is then used to optimize the structural model, yielding precise bond lengths, bond angles, and lattice parameters[1][4].

-

While XRD is ideal for the solid state, XANES spectroscopy is employed to study the local coordination environment of the aluminium ion in aqueous solutions.

-

Methodology:

-

An aqueous solution of the [Al(H₂O)₆]³⁺ complex is irradiated with X-rays of varying energy around the aluminium K-edge.

-

The absorption of X-rays is measured as a function of energy.

-

The resulting spectrum provides information about the oxidation state and coordination geometry of the absorbing atom (aluminium). These experimental spectra are often interpreted with the aid of density functional theory (DFT) calculations to confirm the octahedral coordination environment[2][3].

-

Visualizations

The following diagram illustrates the hierarchical relationship of the components forming the crystalline salt.

This diagram shows the octahedral geometry of the [Al(H₂O)₆]³⁺ cation and its interaction with the chloride counter-ions via hydrogen bonds.

References

- 1. Aluminum chloride hydrate | 10124-27-3 | Benchchem [benchchem.com]

- 2. Geometric and electronic structure of the aqueous Al(H2O)6(3+) complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and crystal structures of [Al(H2O)6](SO4)NO3·2H2O and [Al(H2O)6](SO4)Cl·H2O - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Sciencemadness Discussion Board - How to crystalise this compound - Powered by XMB 1.9.11 [sciencemadness.org]

An In-depth Technical Guide to the Lewis Acid Properties of Aluminium Chloride Hexahydrate in Solution

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aluminium chloride hexahydrate (AlCl₃·6H₂O) is a widely utilized compound that, upon dissolution, exhibits significant acidic properties. Unlike its anhydrous counterpart, which is a potent Lewis acid in non-aqueous media, the hexahydrate's acidity in solution is mediated by the hexaaquaaluminium(III) cation, [Al(H₂O)₆]³⁺. This complex ion acts as a Brønsted-Lowry acid through a series of hydrolysis reactions, a consequence of the high charge density of the central Al³⁺ ion polarizing the coordinated water ligands. This guide provides a comprehensive examination of these properties, including quantitative acidity data, detailed experimental protocols for characterization, and a discussion of the aqueous speciation that dictates its chemical behavior and catalytic potential in protic systems.

The Hexaaquaaluminium(III) Ion: The True Acidic Species

When solid this compound dissolves in water, it dissociates to form the hexaaquaaluminium(III) ion and chloride ions.[1][2] The central Al³⁺ ion, a hard Lewis acid, coordinates strongly with six water molecules, which act as Lewis bases.[3][4]

AlCl₃·6H₂O(s) → [Al(H₂O)₆]³⁺(aq) + 3Cl⁻(aq)

The high positive charge (3+) and small ionic radius of the aluminium ion create a high charge density, which strongly polarizes the O-H bonds in the coordinated water molecules.[5][6][7] This polarization weakens the O-H bonds, facilitating the release of a proton (H⁺) to a solvent water molecule, thereby generating a hydronium ion (H₃O⁺) and rendering the solution acidic.[1][8][9] This process demonstrates how the Lewis acidity of the Al³⁺ cation gives rise to the observable Brønsted-Lowry acidity of the solution.[4] Solutions of approximately 1 mol/dm³ concentration typically exhibit a pH between 2 and 3.[10][11]

The hydrolysis occurs in a stepwise manner. The first deprotonation is the most significant contributor to the solution's acidity:

[Al(H₂O)₆]³⁺(aq) + H₂O(l) ⇌ [Al(H₂O)₅(OH)]²⁺(aq) + H₃O⁺(aq)[2][8]

Further deprotonation steps can occur, leading to the formation of various monomeric and polymeric hydroxo species and eventually the precipitation of neutral aluminium hydroxide (B78521), Al(OH)₃(H₂O)₃.[9][12][13]

Quantitative Analysis of Acidity

The acidity of the [Al(H₂O)₆]³⁺ ion can be quantified by its acid dissociation constant (Ka) or the corresponding pKa value. The speciation and pH of the solution are highly dependent on the aluminium ion concentration.

Table 1: Acidity Constants for Aluminium(III) Hydrolysis Species

The hydrolysis of Al³⁺(aq) is complex, involving the formation of multiple monomeric and polymeric species. The equilibrium for each species can be described by the general equation: pAl³⁺ + qH₂O ⇌ Alₚ(OH)q⁽³ᵖ⁻q⁾⁺ + qH⁺ The corresponding equilibrium constant is denoted as βₚ,q. The first dissociation constant (pKa₁) corresponds to the formation of [Al(OH)]²⁺ (p=1, q=1).

| Species Formed | p | q | -log βₚ,q (pKa) | Reference |

| [Al(OH)]²⁺ | 1 | 1 | 5.33 | [14] |

| [Al(H₂O)₅(OH)]²⁺ | 1 | 1 | ~5.0 (Ka ≈ 1x10⁻⁵) | [14] |

| [Al(OH)₂]⁺ | 1 | 2 | 10.91 | [14] |

| [Al₃(OH)₄]⁵⁺ | 3 | 4 | 13.13 | [14] |

Note: pKa values can vary slightly depending on ionic strength and temperature.

Table 2: pH of Aqueous Aluminium Chloride Solutions at 298.15 K (25°C)

The pH of an AlCl₃ solution decreases as the concentration increases due to the hydrolysis of the hexaaquaaluminium(III) ion.

| Concentration (mol/dm³) | Measured pH | Reference |

| 0.002 | ~3.55 | [15] |

| 0.004 | ~3.38 | [15] |

| 0.006 | ~3.27 | [15] |

| 0.008 | ~3.19 | [15] |

| 0.010 | ~3.12 | [15] |

| ~1.0 | ~2 - 3 | [10][11] |

Experimental Protocols

The determination of the pKa of the [Al(H₂O)₆]³⁺ ion is most commonly achieved via potentiometric titration. This technique involves monitoring the pH of the solution as a standardized base is added incrementally.

Protocol: Potentiometric Titration for pKa Determination of [Al(H₂O)₆]³⁺

1. Objective: To determine the first acid dissociation constant (pKa₁) of the [Al(H₂O)₆]³⁺ ion by titrating a solution of AlCl₃·6H₂O with a standardized strong base (e.g., NaOH).

2. Materials & Equipment:

-

This compound (AlCl₃·6H₂O), analytical grade

-

Standardized sodium hydroxide (NaOH) solution (~0.1 M)

-

Potassium chloride (KCl) for maintaining ionic strength

-

Deionized water, purged with N₂ to remove dissolved CO₂

-

Calibrated pH meter with a combination glass electrode

-

Magnetic stirrer and stir bar

-

Class A burette (50 mL)

-

Volumetric flasks and pipettes

-

Beaker (250 mL)

3. Procedure:

-

Solution Preparation:

-

Prepare a stock solution of AlCl₃ by accurately weighing a known mass of AlCl₃·6H₂O and dissolving it in a known volume of deionized water to make a concentration of ~0.05 M.

-

Prepare a ~0.15 M KCl solution to be used to maintain constant ionic strength.[16]

-

-

Titration Setup:

-

Calibrate the pH meter using standard buffers (e.g., pH 4.00, 7.00, and 10.00).[16]

-

Pipette a precise volume (e.g., 50.00 mL) of the AlCl₃ solution into a 250 mL beaker.

-

Add a sufficient volume of the KCl solution to maintain a constant ionic strength during the titration.

-

Place a magnetic stir bar in the beaker and place it on a magnetic stirrer.

-

Immerse the pH electrode in the solution, ensuring the bulb is fully submerged but does not interfere with the stir bar.

-

Fill the burette with the standardized NaOH solution and record the initial volume.

-

-

Titration Execution:

-

Begin stirring the solution at a slow, steady rate.

-

Record the initial pH of the AlCl₃ solution.

-

Add the NaOH titrant in small increments (e.g., 0.5-1.0 mL). After each addition, allow the pH reading to stabilize, then record the burette volume and the pH.[2]

-

As the pH begins to change more rapidly, decrease the increment size (e.g., to 0.1 mL or dropwise) to accurately capture the steep inflection region of the titration curve.

-

Continue the titration well past the equivalence point until the pH begins to plateau in the basic region (e.g., pH 10-11).

-

Perform the titration in triplicate for accuracy and reproducibility.[16]

-

4. Data Analysis:

-

Plot Titration Curve: Plot the measured pH (y-axis) versus the volume of NaOH added (x-axis).

-

Determine Equivalence Point (Vₑ): The equivalence point is the point of maximum slope on the titration curve. This can be determined more accurately by plotting the first derivative (ΔpH/ΔV vs. V) and finding the peak, or the second derivative (Δ²pH/ΔV² vs. V) and finding the zero-crossing.[8]

-

Determine Half-Equivalence Point (Vₑ/2): Calculate the volume of NaOH that is half of the volume at the equivalence point.

-

Find pKa: At the half-equivalence point, the concentrations of the acid ([Al(H₂O)₆]³⁺) and its conjugate base ([Al(H₂O)₅(OH)]²⁺) are equal. According to the Henderson-Hasselbalch equation, at this point, pH = pKa . Find the pH on your titration curve that corresponds to the volume at the half-equivalence point. This pH value is the experimental pKa₁.[8]

Lewis Acidity in Catalysis

While anhydrous AlCl₃ is a powerful Lewis acid catalyst for reactions like Friedel-Crafts alkylations and acylations, the hydrated form is generally considered inactive for these specific transformations because the water molecules coordinate to the aluminium center, satisfying its electron deficiency.[3][4] Heating the hexahydrate does not yield the anhydrous form; instead, it decomposes to aluminium hydroxide and HCl gas.[2]

However, the Lewis acidity of the [Al(H₂O)₆]³⁺ ion can still be harnessed in aqueous or protic solutions for reactions that are promoted by Brønsted acids or where the polarization of substrates by the charged metal aqua complex is sufficient for catalysis. Its use as a coagulant in water treatment, for example, relies on the ability of the highly charged cation and its hydrolysis products to neutralize and agglomerate colloidal particles.[3]

Conclusion

The Lewis acidic character of the Al³⁺ ion is fundamental to the chemical behavior of this compound in solution. This intrinsic property manifests as Brønsted-Lowry acidity through the formation and subsequent hydrolysis of the [Al(H₂O)₆]³⁺ complex ion. A quantitative understanding of the pKa values and the speciation at different concentrations is crucial for applications ranging from chemical synthesis and catalysis to drug formulation and water treatment. The experimental protocols outlined provide a robust framework for researchers to accurately characterize the acidic properties of this important chemical species.

References

- 1. chem.fsu.edu [chem.fsu.edu]

- 2. wongchemistry.weebly.com [wongchemistry.weebly.com]

- 3. science-revision.co.uk [science-revision.co.uk]

- 4. researchgate.net [researchgate.net]

- 5. youtube.com [youtube.com]

- 6. scribd.com [scribd.com]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. Research Portal [scholarworks.brandeis.edu]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. creative-bioarray.com [creative-bioarray.com]

- 14. dergipark.org.tr [dergipark.org.tr]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. asdlib.org [asdlib.org]

An In-depth Technical Guide to the Structure and Bonding of Hexaaquaaluminium(III) Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hexaaquaaluminium(III) chloride, [Al(H₂O)₆]Cl₃, is a coordination complex of significant interest due to its prevalence in aqueous aluminum chemistry and its role as a precursor in various synthetic applications. A thorough understanding of its three-dimensional structure and the nature of its chemical bonds is crucial for predicting its reactivity, stability, and interactions in diverse chemical and biological systems. This guide provides a comprehensive technical overview of the solid-state structure of [Al(H₂O)₆]Cl₃, detailing its crystallographic parameters, intramolecular bonding, and the extensive hydrogen-bonding network that defines its crystal lattice. Experimental methodologies for its synthesis and characterization are also presented.

Introduction

Aluminum is the most abundant metal in the Earth's crust and its aqueous chemistry is dominated by the formation of the hexaaquaaluminium(III) cation, [Al(H₂O)₆]³⁺.[1] This complex ion is the fundamental starting point for the formation of various aluminum hydroxides and other complexes. The solid-state structure of its chloride salt, [Al(H₂O)₆]Cl₃, provides a precise model for understanding the coordination environment of the Al³⁺ ion and the interactions of the aqua ligands. In solution, the high charge density of the Al³⁺ ion polarizes the coordinated water molecules, making the complex acidic.[2] This guide focuses on the detailed structural and bonding characteristics of the crystalline form of hexaaquaaluminium(III) chloride.

Synthesis and Crystal Growth

Single crystals of hexaaquaaluminium(III) chloride suitable for X-ray diffraction can be prepared by dissolving metallic aluminum or aluminum oxides in concentrated hydrochloric acid.[3] The resulting solution is then slowly evaporated.

Experimental Protocol: Single Crystal Growth

A typical procedure involves the following steps:

-

High-purity aluminum metal is dissolved in concentrated hydrochloric acid. The reaction is exothermic and releases hydrogen gas.[3]

-

The resulting solution is filtered to remove any unreacted aluminum or insoluble impurities.

-

The clear filtrate is allowed to evaporate slowly at room temperature in a vessel that is loosely covered to prevent rapid crystallization and the inclusion of atmospheric dust.

-

Over a period of several days to weeks, colorless, well-formed crystals of [Al(H₂O)₆]Cl₃ precipitate from the solution.

-

The crystals are harvested by filtration and washed with a small amount of cold, dry ethanol (B145695) to remove any residual hydrochloric acid before being dried in a desiccator.

Crystal Structure and Geometry

The definitive structure of hexaaquaaluminium(III) chloride was determined by single-crystal X-ray and neutron diffraction studies.[4]

Crystal System and Space Group

[Al(H₂O)₆]Cl₃ crystallizes in the trigonal crystal system with the space group R-3c .[4]

Unit Cell Parameters

The lattice parameters for the trigonal unit cell have been precisely determined.[4]

| Parameter | Value |

| a | 11.827 Å |

| c | 11.895 Å |

| α | 90° |

| β | 90° |

| γ | 120° |

| Volume | 1440.6 ų |

| Z | 6 |

Coordination Geometry

The aluminum ion is coordinated by six water molecules in a nearly perfect octahedral geometry.[5][6] The Al-O bonds are primarily covalent in nature, arising from the donation of a lone pair of electrons from the oxygen atom of each water molecule to the empty orbitals of the Al³⁺ ion.[5]

References

- 1. anorg.chem.uu.nl [anorg.chem.uu.nl]

- 2. [PDF] A neutron and X-ray diffraction investigation of aluminum chloride hexahydrate | Semantic Scholar [semanticscholar.org]

- 3. Tables of bond lengths determined by X-ray and neutron diffraction. Part 1. Bond lengths in organic compounds - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 4. Vibrational Spectroscopic Identification of the [AlCl2]+ Cation in Ether-Containing Liquid Electrolytes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. WebElements Periodic Table » Aluminium » hexaaquoaluminium trichloride [webelements.com]

Solubility of aluminium chloride hexahydrate in ethanol

An In-depth Technical Guide to the Solubility of Aluminium Chloride Hexahydrate in Ethanol (B145695)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of aluminum chloride hexahydrate (AlCl₃·6H₂O) in ethanol. The information is intended for researchers, scientists, and professionals in drug development who utilize this compound in their work. This document presents available quantitative data, a comprehensive experimental protocol for solubility determination, and a visual representation of the experimental workflow.

Quantitative Solubility Data

| Parameter | Value | Notes |

| Solubility in Ethanol | 1 g in 4 mL[1][2] | This corresponds to approximately 25 g per 100 mL or about 20% w/v. |

| Solubility Limit | ~20% in anhydrous alcohol[3][4] | This figure is cited as a general limit. |

| General Description | Soluble in alcohol[1] |

Note: The solubility of aluminum chloride is significantly influenced by the presence of water. The solubility is expected to increase with the addition of water to the ethanol.[4] It is also important to note that the dissolution of aluminum chloride hexahydrate in ethanol can be an exothermic process.

Experimental Protocol for Solubility Determination

To obtain precise solubility data for aluminum chloride hexahydrate in ethanol at various temperatures, the following experimental protocol, based on the equilibrium concentration or "shake-flask" method, is recommended.

Materials and Equipment

-

Aluminum Chloride Hexahydrate (AlCl₃·6H₂O), analytical grade

-

Anhydrous Ethanol (e.g., ≥99.5%)

-

Temperature-controlled orbital shaker or water bath

-

Calibrated thermometer

-

Hermetically sealed glass vials or flasks

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Analytical balance

-

Volumetric flasks and pipettes

-

Apparatus for quantitative analysis of aluminum or chloride ions (e.g., ICP-OES, titration equipment)

Procedure

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of aluminum chloride hexahydrate to a series of sealed glass vials containing a known volume or mass of anhydrous ethanol. The presence of undissolved solid is essential to ensure saturation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker or water bath set to the desired experimental temperature (e.g., 25°C, 30°C, 35°C, 40°C).

-

Agitate the samples for a sufficient period to reach equilibrium. A preliminary study should be conducted to determine the time to reach equilibrium, which is typically 24 to 72 hours.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is reached, allow the vials to stand undisturbed at the experimental temperature for a minimum of 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed (to the experimental temperature) syringe.

-

Immediately filter the solution through a syringe filter into a pre-weighed, sealed container to remove any undissolved particles. The filtration step should be performed quickly to minimize any temperature change.

-

-

Sample Analysis:

-

Determine the concentration of aluminum chloride hexahydrate in the filtered solution. This can be achieved through various analytical techniques:

-

Gravimetric Analysis: Evaporate the solvent from a known mass of the solution and weigh the remaining solid residue.

-

Titration: Determine the chloride content by titration, for example, using the Volhard method.

-

Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES): Analyze the concentration of aluminum in the solution.

-

-

-

Data Calculation and Reporting:

-

Calculate the solubility in grams of solute per 100 g of solvent ( g/100g ) or grams of solute per 100 mL of solvent (g/100mL).

-

Repeat the experiment at different temperatures to establish the temperature-dependent solubility profile.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental protocol for determining the solubility of aluminum chloride hexahydrate in ethanol.

Caption: Experimental workflow for solubility determination.

References

An In-depth Technical Guide to the Thermal Decomposition of Aluminum Chloride Hexahydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition mechanism of aluminum chloride hexahydrate (AlCl₃·6H₂O). The information presented herein is curated for researchers, scientists, and professionals in drug development who utilize or study aluminum compounds. This document details the chemical transformations, intermediate products, and reaction kinetics, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a thorough understanding of the process.

Introduction

Aluminum chloride hexahydrate is a hydrated salt that undergoes a multi-step decomposition upon heating. This process is of significant interest in various industrial applications, including the synthesis of high-purity alumina (B75360), the preparation of polyaluminum chloride (PAC) for water treatment, and as a catalyst in chemical reactions.[1][2] Understanding the precise mechanism of its thermal decomposition is crucial for controlling the physicochemical properties of the final products.[3][4] The decomposition is an endothermic process that involves dehydration and dehydrochlorination, leading to the formation of various intermediates before yielding the final aluminum oxide product.[5]

The Core Decomposition Mechanism

The thermal decomposition of aluminum chloride hexahydrate does not proceed directly to aluminum oxide. Instead, it is a sequential process involving the loss of water molecules and hydrogen chloride. The overall decomposition reaction can be summarized as follows:

2AlCl₃·6H₂O(s) → Al₂O₃(s) + 6HCl(g) + 9H₂O(g)[6]

However, this overall reaction masks a series of complex intermediate steps. The process begins with the loss of water of hydration, followed by the formation of basic aluminum chlorides, and finally, the transformation to aluminum oxide at higher temperatures.

The decomposition pathway can be generalized as follows:

-

Initial Dehydration: At lower temperatures, typically starting around 75-125°C, the compound begins to lose water molecules.[6]

-

Formation of Basic Aluminum Chloride: With increasing temperature, hydrolysis occurs, leading to the formation of a porous and reactive basic aluminum chloride, which can have a composition such as Al₂(OH)₄Cl₂·H₂O.[1][2] This stage is often marked by the simultaneous release of both water and hydrogen chloride.[6]

-

Conversion to Amorphous Alumina: As the temperature is further elevated, the basic aluminum chloride decomposes into an amorphous form of aluminum oxide. This transformation is generally observed in the temperature range of 200°C to 780°C.[3][6]

-

Crystallization of Alumina: At higher temperatures, the amorphous alumina undergoes phase transitions to crystalline forms. It typically transforms to gamma-alumina (γ-Al₂O₃) at approximately 780°C and subsequently to the more stable alpha-alumina (α-Al₂O₃) at temperatures around 1100°C.[3][6]

The decomposition process is significantly influenced by the surrounding atmosphere. For instance, a water vapor atmosphere can accelerate the removal of hydrogen chloride and result in a product with lower residual chlorine content compared to decomposition in an inert atmosphere like argon.[3][4]

Quantitative Data Summary

The following tables summarize the key quantitative data gathered from thermal analysis studies of aluminum chloride hexahydrate decomposition.

Table 1: Thermal Decomposition Stages and Mass Loss

| Temperature Range (°C) | Key Events | Gaseous Products | Reference |

| 75 - 125 | Initial release of water | H₂O | [6] |

| 125 - 270 | Rapid decomposition, formation of basic aluminum chloride | H₂O, HCl | [1][2][6] |

| 200 - 780 | Formation of amorphous Al₂O₃ | H₂O, HCl | [3][6] |

| > 780 | Crystallization to γ-Al₂O₃ | - | [3][6] |

| > 1100 | Phase transition to α-Al₂O₃ | - | [3][6] |

Table 2: Influence of Atmosphere on Residual Chlorine Content

| Calcination Temperature (°C) | Atmosphere | Residual Chlorine Content (%) | Reference |

| 300 | Nitrogen | 8.3 | [7] |

| 900 | Nitrogen | - | [7] |

| 900 | Oxygen | - | [7] |

| 900 | Hydrogen | Significantly lower than N₂ or O₂ | [7] |

| Varies | Water Vapor | Significantly lower than Argon | [3][4] |

Experimental Protocols

The study of the thermal decomposition of aluminum chloride hexahydrate typically involves a combination of thermoanalytical and spectroscopic techniques.

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA)/Differential Scanning Calorimetry (DSC)

-

Objective: To determine the temperature-dependent mass loss and to identify endothermic and exothermic events during decomposition.

-

Apparatus: A simultaneous thermal analyzer (STA) capable of performing TGA and DTA/DSC.

-

Sample Preparation: A small, finely ground sample of aluminum chloride hexahydrate (typically 10-20 mg) is placed in an alumina or platinum crucible.[2][8]

-

Experimental Conditions:

-

Heating Rate: A constant heating rate, typically in the range of 3-10 K/min, is applied.[2][5]

-

Temperature Range: The sample is heated from room temperature to a final temperature, often up to 1200°C, to ensure complete decomposition.[5]

-

Atmosphere: The experiment is conducted under a controlled flow of a specific gas (e.g., air, nitrogen, argon, or water vapor) at a defined flow rate (e.g., 20-30 mL/min).[2][5][8]

-

-

Data Analysis: The TGA curve provides quantitative information on the mass loss at different temperatures, which corresponds to the release of H₂O and HCl. The DTA/DSC curve reveals the endothermic and exothermic nature of the decomposition steps. A large endothermic peak is typically observed around 185-190°C, corresponding to the maximum rate of basic aluminum chloride formation.[8]

X-ray Diffraction (XRD)

-

Objective: To identify the crystalline phases of the solid products at different stages of decomposition.

-

Procedure: Samples are prepared by heating aluminum chloride hexahydrate to specific temperatures (e.g., 200°C, 600°C, 800°C, 1100°C) and holding for a certain duration. The resulting solid residues are then analyzed by XRD.

-

Data Analysis: The XRD patterns are compared with standard diffraction data to identify the phases present, such as amorphous alumina, γ-Al₂O₃, and α-Al₂O₃.[3]

Scanning Electron Microscopy (SEM)

-

Objective: To observe the morphological changes of the solid particles during the decomposition process.

-

Procedure: Samples are prepared similarly to those for XRD analysis. The morphology of the particles at different decomposition temperatures is then examined using an SEM.

-

Data Analysis: SEM images reveal changes in particle size, shape, and porosity as the decomposition progresses.[3]

Visual Diagrams

Thermal Decomposition Pathway

Caption: The stepwise thermal decomposition pathway of aluminum chloride hexahydrate.

Experimental Workflow for Analysis

Caption: A generalized experimental workflow for studying thermal decomposition.

Conclusion

The thermal decomposition of aluminum chloride hexahydrate is a complex, multi-stage process that is highly dependent on temperature and the surrounding atmosphere. A thorough understanding of this mechanism, facilitated by techniques such as TGA/DTA, XRD, and SEM, is essential for controlling the synthesis of various aluminum-based materials with desired properties. This guide provides a foundational understanding for researchers and professionals working with this versatile compound.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. d-nb.info [d-nb.info]

- 4. researchgate.net [researchgate.net]

- 5. tandfonline.com [tandfonline.com]

- 6. publications.rwth-aachen.de [publications.rwth-aachen.de]

- 7. US4259311A - Decomposition of AlCl3.6H2 O in H2 atmosphere - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Hydrolysis of Aluminum Chloride Hexahydrate in Aqueous Solution

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the aqueous hydrolysis of aluminum chloride hexahydrate, a phenomenon of critical importance in various scientific and industrial fields, including pharmaceuticals, water treatment, and materials science. Dissolution of aluminum chloride hexahydrate in water is not a simple physical process but rather a complex series of chemical reactions that lead to the formation of a variety of monomeric and polymeric aluminum species, profoundly influencing the solution's pH and chemical reactivity. This document details the underlying chemical principles, presents quantitative data on aluminum speciation as a function of pH and concentration, outlines detailed experimental protocols for characterization, and provides visual representations of the hydrolysis pathways and experimental workflows.

Introduction

Aluminum chloride hexahydrate, [Al(H₂O)₆]Cl₃, is a readily available and widely used aluminum salt. Upon dissolution in water, the hexaaquaaluminum(III) cation, [Al(H₂O)₆]³⁺, undergoes extensive hydrolysis.[1] The high charge density of the Al³⁺ ion polarizes the coordinated water molecules, leading to the release of protons (H⁺) and a significant decrease in the solution's pH.[2] A solution of aluminum chloride with a concentration of around 1 mol/dm³ can exhibit a pH as low as 2-3.[3] This acidic nature and the subsequent formation of various hydroxylated aluminum species are central to its utility and require careful consideration in its applications. Understanding and controlling this hydrolysis process is crucial for optimizing its performance in various applications, from its use as a flocculant in water purification to its role as a catalyst in chemical synthesis and its formulation in pharmaceutical products.

The Chemistry of Hydrolysis

The hydrolysis of the [Al(H₂O)₆]³⁺ ion is a stepwise process where coordinated water molecules are successively deprotonated. This process is highly dependent on the pH of the solution.

Monomeric Species Formation

The initial hydrolysis step involves the dissociation of a proton from one of the water ligands of the hexaaquaaluminum(III) ion:

[Al(H₂O)₆]³⁺ + H₂O ⇌ [Al(OH)(H₂O)₅]²⁺ + H₃O⁺[4]

As the pH increases, further deprotonation occurs, leading to the formation of other monomeric species:

[Al(OH)(H₂O)₅]²⁺ + H₂O ⇌ [Al(OH)₂(H₂O)₄]⁺ + H₃O⁺ [Al(OH)₂(H₂O)₄]⁺ + H₂O ⇌ Al(OH)₃(H₂O)₃(s) + H₃O⁺ Al(OH)₃(H₂O)₃(s) + H₂O ⇌ [Al(OH)₄]⁻ + H₃O⁺

The neutral aluminum hydroxide (B78521), Al(OH)₃, is poorly soluble and precipitates from the solution, typically as a gelatinous solid.[5] At higher pH values, this precipitate can redissolve to form the tetrahydroxoaluminate anion, [Al(OH)₄]⁻.[6]

Polymeric Species Formation

In addition to monomeric species, a variety of polynuclear aluminum species are formed, especially in the pH range of 4 to 6. These polymeric cations are formed through the condensation of monomeric species. Some of the key polymeric species include the dimer [Al₂(OH)₂(H₂O)₈]⁴⁺ and the trimer [Al₃(OH)₄(H₂O)₁₀]⁵⁺.[7][8]

Perhaps the most significant and well-studied polymeric species is the tridecamer, [Al₁₃O₄(OH)₂₄(H₂O)₁₂]⁷⁺, often abbreviated as Al₁₃. This large, cage-like polycation is a highly effective coagulant.[9] The formation and stability of these polymeric species are influenced by factors such as aluminum concentration, pH, temperature, and the presence of other ions.

Quantitative Data on Aluminum Speciation

The distribution of aluminum species in an aqueous solution of aluminum chloride hexahydrate is highly dependent on the total aluminum concentration and the pH. The following tables summarize the dominant aluminum species at various pH ranges.

Table 1: Dominant Aluminum Species as a Function of pH

| pH Range | Dominant Aluminum Species |

| < 4.5 | [Al(H₂O)₆]³⁺, [Al(OH)(H₂O)₅]²⁺ |

| 4.5 - 5.5 | [Al(OH)₂(H₂O)₄]⁺, [Al₂(OH)₂(H₂O)₈]⁴⁺, [Al₁₃O₄(OH)₂₄(H₂O)₁₂]⁷⁺ |

| 5.5 - 8.0 | Al(OH)₃ (precipitate), amorphous aluminum hydroxides |

| > 8.0 | [Al(OH)₄]⁻ |

Table 2: Hydrolysis Constants for Mononuclear Aluminum Species at 25 °C

| Reaction | pKₐ |

| [Al(H₂O)₆]³⁺ ⇌ [Al(OH)(H₂O)₅]²⁺ + H⁺ | ~5.0 |

| [Al(OH)(H₂O)₅]²⁺ ⇌ [Al(OH)₂(H₂O)₄]⁺ + H⁺ | ~5.6 |

| [Al(OH)₂(H₂O)₄]⁺ ⇌ Al(OH)₃(s) + H⁺ + H₂O | ~6.7 |

| Al(OH)₃(s) + H₂O ⇌ [Al(OH)₄]⁻ + H⁺ | ~12.2 |

Note: These values are approximate and can vary with ionic strength and temperature.

Experimental Protocols

The characterization of aluminum species in solution requires specialized analytical techniques. The following sections provide detailed methodologies for key experiments.

Potentiometric Titration

Potentiometric titration is a fundamental technique used to study the hydrolysis of aluminum ions by monitoring the pH change upon the addition of a base.

Objective: To determine the formation constants of various hydrolyzed aluminum species.

Materials:

-

Aluminum chloride hexahydrate solution of known concentration (e.g., 0.1 M)

-

Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

pH meter with a glass electrode, calibrated with standard buffers

-

Magnetic stirrer and stir bar

-

Burette

-

Beaker or titration vessel

-

Inert gas (e.g., nitrogen or argon) supply (optional, to prevent CO₂ absorption)

Procedure:

-

Pipette a known volume of the aluminum chloride solution into the titration vessel.

-

If using, start bubbling the inert gas through the solution to remove dissolved CO₂.

-

Immerse the calibrated pH electrode and the magnetic stir bar into the solution.

-

Begin stirring the solution at a constant rate.

-

Record the initial pH of the solution.

-

Add the NaOH titrant from the burette in small, known increments (e.g., 0.1 mL).

-

After each addition, allow the pH reading to stabilize and then record the pH and the total volume of titrant added.

-

Continue the titration until the pH reaches a desired endpoint (e.g., pH 11-12), ensuring enough data points are collected to accurately define the titration curve, especially around the buffer regions and equivalence points.

-

Plot the measured pH values against the volume of NaOH added to generate the titration curve.

-

Analyze the titration data using appropriate software (e.g., Hyperquad) to calculate the stability constants of the various aluminum hydroxo species.

²⁷Al Nuclear Magnetic Resonance (NMR) Spectroscopy

²⁷Al NMR spectroscopy is a powerful tool for directly observing and quantifying the different aluminum species in solution based on their distinct chemical shifts.

Objective: To identify and quantify the different soluble aluminum species present in a solution at a specific pH.

Materials:

-

Aluminum chloride hexahydrate solutions prepared at different pH values

-

NMR spectrometer equipped with a broadband probe tunable to the ²⁷Al frequency

-

NMR tubes

-

D₂O (for field locking)

-

Reference standard (e.g., a solution of [Al(H₂O)₆]³⁺ in dilute nitric acid)

Procedure:

-

Prepare a series of aluminum chloride solutions at various pH values. The pH of each solution should be carefully adjusted and measured.

-

Transfer a sample of each solution into an NMR tube, adding a small amount of D₂O for the lock signal.

-

Acquire the ²⁷Al NMR spectrum for each sample. Typical acquisition parameters include a 90° pulse width, a suitable relaxation delay (to ensure quantitative results), and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Process the acquired data (Fourier transformation, phasing, and baseline correction).

-

Identify the different aluminum species based on their characteristic chemical shifts. For example, [Al(H₂O)₆]³⁺ typically resonates around 0 ppm, while the Al₁₃ species has a sharp peak at approximately 62.5 ppm.

-

Integrate the peaks corresponding to the different species to determine their relative concentrations. For quantitative analysis, a calibration curve can be prepared using standards of known concentration.

Ferron Assay (Timed Colorimetric Method)

The Ferron assay is a spectrophotometric method used to differentiate between monomeric, polymeric, and solid-phase aluminum species based on their reaction rates with the chromogenic reagent Ferron (8-hydroxy-7-iodo-5-quinolinesulfonic acid).

Objective: To quantify the distribution of aluminum among monomeric (fast-reacting), polymeric (slow-reacting), and solid/colloidal (non-reacting) forms.

Materials:

-

Aluminum chloride hexahydrate solutions

-

Ferron reagent solution (containing Ferron, hydroxylamine (B1172632) hydrochloride, and an acetate (B1210297) buffer)

-

UV-Vis spectrophotometer

-

Cuvettes

-

Stopwatch

Procedure:

-

Prepare the Ferron reagent solution and allow it to equilibrate at a constant temperature.

-

Add a small aliquot of the aluminum-containing sample to the Ferron reagent in a cuvette and start the stopwatch immediately.

-

Measure the absorbance of the solution at a specific wavelength (typically around 370 nm) at various time points (e.g., 30 seconds, 1 minute, 10 minutes, 30 minutes, 2 hours, 24 hours).

-

The initial rapid increase in absorbance corresponds to the reaction of Ferron with monomeric aluminum species (Alₐ).

-

The subsequent slower increase in absorbance over several hours is attributed to the reaction with polymeric aluminum species (Alₑ).

-

The aluminum that does not react with Ferron even after an extended period is considered to be in a solid or colloidal form (Alₒ).

-

The concentrations of the different aluminum fractions can be calculated from the absorbance measurements using a calibration curve prepared with aluminum standards.

Visualizations

Hydrolysis Pathway of Hexaaquaaluminum(III) Ion

The following diagram illustrates the stepwise hydrolysis and polymerization of the hexaaquaaluminum(III) ion in aqueous solution.

Caption: Hydrolysis and polymerization pathway of the [Al(H₂O)₆]³⁺ ion.

Experimental Workflow for Potentiometric Titration

The diagram below outlines the key steps in performing a potentiometric titration to study aluminum hydrolysis.

Caption: Workflow for potentiometric titration of aluminum chloride.

Experimental Workflow for ²⁷Al NMR Spectroscopy

This diagram illustrates the workflow for analyzing aluminum speciation using ²⁷Al NMR.

Caption: Workflow for ²⁷Al NMR analysis of aluminum speciation.

Conclusion

The hydrolysis of aluminum chloride hexahydrate in aqueous solution is a complex process governed by pH and concentration, leading to a diverse array of monomeric and polymeric aluminum species. A thorough understanding of these hydrolysis reactions and the resulting speciation is paramount for professionals in research, drug development, and other scientific disciplines where aluminum compounds are utilized. The experimental protocols and data presented in this guide provide a foundational framework for the characterization and control of aluminum speciation, enabling more precise and effective application of aluminum chloride in various technological and scientific endeavors.

References

- 1. m.youtube.com [m.youtube.com]

- 2. scribd.com [scribd.com]

- 3. allen.in [allen.in]

- 4. science-revision.co.uk [science-revision.co.uk]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. researchgate.net [researchgate.net]

- 7. 27Al NMR Study of the pH Dependent Hydrolysis Products of Al2(SO4)3 in Different Physiological Media - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 27Al NMR Study of the pH Dependent Hydrolysis Products of Al₂(SO₄)₃ in Different Physiological Media - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical and Chemical Properties of Aluminum Chloride Hexahydrate (AlCl₃·6H₂O)

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Aluminum chloride hexahydrate (AlCl₃·6H₂O), systematically named hexaaquaaluminum(III) chloride, is a hydrated salt of aluminum and chlorine. Unlike its anhydrous counterpart, which is a potent Lewis acid widely used in industrial catalysis, the hexahydrate form is more commonly encountered in pharmaceutical and cosmetic applications. Its properties as an astringent and antiperspirant are well-documented, making it a key active ingredient in formulations for hyperhidrosis.[1][2] In the realm of organic synthesis and drug development, it serves as a mild, water-tolerant Lewis acid catalyst.[3][4][5] This guide provides a comprehensive overview of its core physical and chemical properties, detailed experimental protocols for its characterization, and visual representations of its chemical behavior.

Physical Properties

Aluminum chloride hexahydrate is a crystalline solid that is highly deliquescent, meaning it readily absorbs moisture from the atmosphere.[6][7] Its physical characteristics are crucial for its handling, storage, and formulation. The compound exists structurally as the complex ion [Al(H₂O)₆]³⁺ with three chloride ions (Cl⁻) as counterions, a configuration that dictates many of its properties.[8][9]

Data Presentation: Physical Properties

The key physical properties of AlCl₃·6H₂O are summarized in the table below for quick reference.

| Property | Value | References |

| IUPAC Name | Hexaaquaaluminum(III) chloride | [6] |

| Molecular Formula | AlCl₃·6H₂O or [Al(H₂O)₆]Cl₃ | [6][8][9] |

| Molecular Weight | 241.43 g/mol | [2][6][10] |

| Appearance | Colorless, white, or slightly yellow crystalline solid/powder. Deliquescent. | [1][6][7][11] |

| Odor | Odorless to a faint odor of hydrogen chloride (HCl). | [1][6][12] |

| Density | 2.398 - 2.40 g/cm³ | [1][7][9] |

| Melting Point | Decomposes at 100 °C (212 °F; 373 K). | [1][9][13] |

| Crystal System | Monoclinic | [7][9] |

Solubility

The solubility of AlCl₃·6H₂O is a critical parameter for its use in aqueous and non-aqueous systems, particularly in the formulation of topical drugs and antiperspirants.

| Solvent | Solubility | References |

| Water | Very soluble (1 g in 0.9 mL); 458 g/L at 20 °C. Solubility decreases significantly with increasing HCl concentration. | [9][14][15] |

| Ethanol | Freely soluble (1 g in 4 mL). | [9][11][14] |

| Glycerol | Soluble | [5][11][14] |

| Diethyl Ether | Soluble | [14] |

| Propylene Glycol | Soluble | [5][14] |

Chemical Properties

The chemical behavior of aluminum chloride hexahydrate is dominated by the chemistry of the hydrated aluminum cation and its interaction with water and heat.

Hydrolysis in Aqueous Solution

In aqueous solutions, the hexaaquaaluminum(III) ion undergoes hydrolysis, releasing protons and rendering the solution acidic. This equilibrium is fundamental to its astringent properties.

[Al(H₂O)₆]³⁺(aq) + H₂O(l) ⇌ [Al(H₂O)₅(OH)]²⁺(aq) + H₃O⁺(aq)[9][16]

The addition of a strong acid, such as hydrochloric acid, can shift this equilibrium to the left, suppressing hydrolysis.[17][18]

Figure 1: Hydrolysis equilibrium of the hexaaquaaluminum(III) ion in an aqueous solution.

Thermal Decomposition

Heating aluminum chloride hexahydrate does not yield the anhydrous form; instead, it undergoes a multi-stage thermal decomposition, losing water and hydrogen chloride to ultimately form aluminum oxide (alumina).[9] The process is strongly endothermic and begins at relatively low temperatures.[8][19]

-

~90-100 °C: First noticeable signs of decomposition, with the loss of water molecules.[8][20]

-

>125-150 °C: Significant release of both water (H₂O) and hydrogen chloride (HCl) begins.[8][21]

-

>300 °C: The final solid product is typically alumina (B75360) (γ-Al₂O₃ at temperatures below 1000 °C).[1][8]

The overall reaction can be summarized as: 2[Al(H₂O)₆]Cl₃(s) → Al₂O₃(s) + 6HCl(g) + 9H₂O(g)

Figure 2: Simplified thermal decomposition pathway of aluminum chloride hexahydrate.

Experimental Protocols for Characterization

Characterizing AlCl₃·6H₂O involves a suite of analytical techniques to confirm its identity, purity, hydration state, and thermal stability.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

Objective: To determine the water content and study the thermal decomposition profile.

Methodology:

-

Instrument Calibration: Calibrate the TGA instrument for mass and the DSC/DTA instrument for temperature and enthalpy using appropriate standards (e.g., indium, zinc).

-

Sample Preparation: Place a small, accurately weighed sample (typically 5-15 mg) of AlCl₃·6H₂O into an inert crucible (e.g., alumina or platinum).[20][22]

-

Experimental Conditions:

-

Data Analysis:

-

TGA Curve: Plot mass loss (%) versus temperature. The distinct steps in the curve correspond to the loss of water and HCl. Calculate the stoichiometric number of water molecules from the initial mass loss step.

-

DSC/DTA Curve: Plot heat flow versus temperature. Endothermic peaks will correspond to dehydration and decomposition events. The melting point of the anhydrous salt can be determined if it forms before decomposing.[23]

-

Infrared (IR) and Raman Spectroscopy

Objective: To identify functional groups and confirm the molecular structure, particularly the Al-O and O-H bonds of the coordinated water molecules.

Methodology (FTIR):

-

Sample Preparation (KBr Pellet): Mix a small amount of the sample (~1-2 mg) with ~200 mg of dry, spectroscopic grade potassium bromide (KBr).

-

Grind the mixture thoroughly in an agate mortar to a fine powder.

-

Press the powder into a transparent pellet using a hydraulic press.

-

Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample chamber should be collected first.[6]

Methodology (FT-Raman):

-

Sample Preparation: Place a small amount of the crystalline sample directly into a sample vial or NMR tube.

-

Data Acquisition: Place the sample in the spectrometer's sample compartment and acquire the spectrum using a laser source (e.g., Nd:YAG 1064 nm).[6]

Powder X-ray Diffraction (XRD)

Objective: To determine the crystalline phase, confirm the crystal structure, and assess purity.

Methodology:

-

Sample Preparation: Grind the crystalline AlCl₃·6H₂O to a fine, homogenous powder using a mortar and pestle.

-

Mount the powder onto a flat sample holder. Ensure the surface is smooth and level with the holder's surface.

-

Data Acquisition:

-

Place the sample holder in the goniometer of the XRD instrument.

-

Scan the sample over a defined 2θ range (e.g., 10-80°) using a monochromatic X-ray source (typically Cu Kα).

-

-

Data Analysis: Compare the resulting diffractogram (a plot of intensity vs. 2θ) with standard patterns from crystallographic databases (e.g., ICDD) to confirm the monoclinic structure of AlCl₃·6H₂O.[23][24]

Figure 3: Standard experimental workflow for the physicochemical characterization of AlCl₃·6H₂O.

Applications in Drug Development and Research

The unique properties of AlCl₃·6H₂O make it valuable in several areas relevant to the pharmaceutical industry.

-

Dermatology: It is a primary active ingredient in prescription antiperspirants for treating hyperhidrosis.[2] Its acidic and astringent nature is believed to cause a temporary obstruction of the distal sweat gland ducts.[16]

-

Organic Synthesis: It functions as a mild, water-tolerant Lewis acid catalyst for reactions such as Friedel-Crafts alkylations, making it a more environmentally benign alternative to its anhydrous form for certain transformations.[4][5]

-

Biochemical Research: Aluminum salts, including the chloride, are sometimes used in neurotoxicity studies to model neurofibrillary changes, although the direct relevance to human disease is a subject of ongoing research.[14]

Safety and Handling

Aluminum chloride hexahydrate is a corrosive substance that can cause severe skin burns and eye damage.[13][25] Its aqueous solutions are acidic.

-

Handling: Use with adequate ventilation and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[10][13] Avoid creating dust.

-

Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container to protect it from moisture, as it is deliquescent.[10][26] Store away from incompatible materials such as strong bases.[12]

-

First Aid: In case of contact with eyes or skin, flush immediately with plenty of water for at least 15 minutes and seek medical attention.[13] If ingested, do not induce vomiting and seek immediate medical aid.[13][25]

Conclusion

Aluminum chloride hexahydrate is a compound with a distinct set of physical and chemical properties that underpin its use in both established pharmaceutical applications and as a versatile reagent in chemical research. A thorough understanding of its solubility, thermal decomposition behavior, and aqueous chemistry, verified through standard analytical protocols, is essential for its effective and safe utilization by researchers, scientists, and drug development professionals.

References

- 1. Aluminium chloride hexahydrate | 7784-13-6 [chemicalbook.com]

- 2. buy Aluminum chloride hexahydrate Crystal manufacturers - FUNCMATER [funcmater.com]

- 3. discovery.researcher.life [discovery.researcher.life]

- 4. AlCl3·6H2O-Catalyzed Friedel-Crafts Alkylation of Indoles by the para-Quinone Methide Moiety of Celastrol - PMC [pmc.ncbi.nlm.nih.gov]

- 5. quod.lib.umich.edu [quod.lib.umich.edu]

- 6. Aluminum chloride, hexahydrate | AlCl3H12O6 | CID 24564 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. What is Aluminum Chloride Hexahydrate - Properties & Specifications [ko.filim-chemical.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Aluminium chloride - Wikipedia [en.wikipedia.org]

- 10. resources.finalsite.net [resources.finalsite.net]

- 11. This compound - Ataman Kimya [atamanchemicals.com]

- 12. fishersci.com [fishersci.com]

- 13. spectrumchemical.com [spectrumchemical.com]

- 14. 氯化铝 六水合物 tested according to Ph. Eur. | Sigma-Aldrich [sigmaaldrich.com]

- 15. Aluminum Chloride Solubility - 911Metallurgist [911metallurgist.com]

- 16. Aluminium Chloride Reaction with Water Notes [unacademy.com]

- 17. guidechem.com [guidechem.com]

- 18. Sciencemadness Discussion Board - How to crystalise this compound - Powered by XMB 1.9.11 [sciencemadness.org]

- 19. scribd.com [scribd.com]

- 20. pubs.acs.org [pubs.acs.org]

- 21. publications.rwth-aachen.de [publications.rwth-aachen.de]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. mdpi.com [mdpi.com]

- 25. datasheets.scbt.com [datasheets.scbt.com]

- 26. The Base Metal Chemicals [basemetal.co.in]

A Comprehensive Technical Guide to the Synthesis of Aluminum Chloride Hexahydrate from Aluminum and Hydrochloric Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the synthesis of aluminum chloride hexahydrate (AlCl₃·6H₂O) from the direct reaction of aluminum metal with hydrochloric acid (HCl). This document outlines the fundamental chemical principles, detailed experimental protocols for laboratory-scale synthesis, and methods for purification and characterization of the final product. The information is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development who require a thorough understanding of this important chemical transformation. All quantitative data is presented in structured tables for clarity, and experimental workflows are visualized using Graphviz diagrams.

Introduction

Aluminum chloride, in both its anhydrous and hydrated forms, is a versatile chemical compound with a wide range of applications. The hexahydrate form, in particular, is utilized in various fields, including as a catalyst in organic synthesis, a component in antiperspirants and deodorants, and in water treatment processes.[1] The synthesis from elemental aluminum and hydrochloric acid is a common and direct method for its preparation.[2]

The reaction is characterized by the dissolution of aluminum metal in aqueous hydrochloric acid, leading to the formation of aluminum chloride and the evolution of hydrogen gas. The reaction is exothermic and requires careful control to manage the reaction rate.[3] A key challenge in this synthesis is the initial passivity of aluminum due to a protective layer of aluminum oxide (Al₂O₃) on its surface, which must be overcome by the acid.[4] Subsequent to the dissolution of the aluminum, the aluminum chloride hexahydrate is typically crystallized from the solution. The purity of the final product is highly dependent on the crystallization conditions, and techniques such as sparging with hydrogen chloride gas are often employed to enhance yield and purity by reducing the solubility of the hexahydrate and preventing hydrolysis.[5][6]

This guide will provide a detailed, step-by-step methodology for the synthesis, purification, and analysis of aluminum chloride hexahydrate, supported by quantitative data and visual representations of the process.

Chemical Principles

The overall chemical reaction for the synthesis of aluminum chloride from aluminum and hydrochloric acid is:

2 Al(s) + 6 HCl(aq) → 2 AlCl₃(aq) + 3 H₂(g) [1]

This is a single displacement reaction where aluminum displaces hydrogen from hydrochloric acid. The aluminum metal is oxidized to aluminum(III) ions (Al³⁺), while the hydrogen ions (H⁺) from the acid are reduced to hydrogen gas (H₂).

In aqueous solution, the aluminum chloride exists as the hexahydrated complex, [Al(H₂O)₆]³⁺. The solid aluminum chloride hexahydrate can be obtained by crystallization from the aqueous solution. It is important to note that simply evaporating the solution to dryness is not a suitable method for obtaining anhydrous aluminum chloride, as this leads to the decomposition of the hexahydrate to aluminum hydroxide (B78521) and hydrochloric acid upon heating.[6]

To obtain crystalline aluminum chloride hexahydrate, the solubility of the salt in the aqueous solution is reduced. This is commonly achieved by increasing the concentration of chloride ions, which shifts the equilibrium towards the formation of the solid hydrate. A highly effective method for this is the saturation of the aluminum chloride solution with hydrogen chloride gas.[5][6]

Experimental Protocols

This section details the experimental procedures for the synthesis and purification of aluminum chloride hexahydrate.

Synthesis of Aluminum Chloride Solution

This protocol describes the preparation of an aqueous solution of aluminum chloride from aluminum turnings and concentrated hydrochloric acid.[5][6]

Materials:

-

Aluminum turnings: 13.5 g

-

Deionized water: 50 ml

-

Concentrated hydrochloric acid (37%): 125 ml

Equipment:

-

500 ml round-bottom flask

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Fume hood

-

Filtration apparatus (e.g., Büchner funnel and flask)

Procedure:

-

Place 13.5 g of aluminum turnings and 50 ml of deionized water into a 500 ml round-bottom flask equipped with a magnetic stir bar.

-

Set up the flask in a fume hood and begin stirring.

-

Carefully and slowly add 125 ml of concentrated hydrochloric acid to the flask using a dropping funnel. The addition should be dropwise initially until a vigorous reaction is observed, after which the rate can be increased, ensuring the reaction does not become too violent.[6]

-

Continue stirring and allow the reaction to proceed until all the aluminum has dissolved. The reaction is exothermic and will generate heat.

-

Once the reaction is complete, allow the solution to cool to room temperature.

-

If the solution is not perfectly clear, filter it to remove any undissolved impurities.[6] The resulting filtrate is a concentrated solution of aluminum chloride.

Crystallization and Purification of Aluminum Chloride Hexahydrate

This protocol details the crystallization of aluminum chloride hexahydrate from the prepared solution by sparging with hydrogen chloride gas.[5][6]

Materials:

-

Concentrated aluminum chloride solution (from section 3.1)

-

Hydrogen chloride (HCl) gas

-

Solid sodium hydroxide (for drying tube)

Equipment:

-

Gas dispersion tube

-

Ice-water bath

-

Drying tube

-

Suction filtration apparatus (Büchner funnel, flask)

-

Desiccator

Procedure:

-

Immerse the flask containing the aluminum chloride solution in an ice-water bath to cool the solution.

-

Pass a stream of dry hydrogen chloride gas through the solution using a gas dispersion tube. The HCl gas can be dried by passing it through a drying tube filled with a suitable desiccant.

-

Continue passing HCl gas through the solution until it is saturated. Saturation is indicated by the cessation of HCl absorption and the formation of a significant amount of crystalline precipitate.[6]

-

Collect the crystalline precipitate of aluminum chloride hexahydrate by suction filtration using a Büchner funnel.[6]

-

Wash the crystals with small portions of concentrated hydrochloric acid to remove any remaining impurities.

-

Press the crystals with a glass stopper while under suction to remove as much of the mother liquor as possible.[6]

-

Dry the purified aluminum chloride hexahydrate crystals in a desiccator over solid sodium hydroxide for several days to remove any excess hydrochloric acid.[6]

Data Presentation

The following tables summarize the quantitative data related to the synthesis and purification of aluminum chloride hexahydrate.

Table 1: Reactant Quantities and Theoretical Yield

| Reactant/Product | Molar Mass ( g/mol ) | Quantity | Moles |

| Aluminum (Al) | 26.98 | 13.5 g | 0.50 |

| Hydrochloric Acid (HCl) | 36.46 | 125 ml (conc.) | ~1.5 |

| Aluminum Chloride Hexahydrate (AlCl₃·6H₂O) | 241.43 | Theoretical Yield | 0.50 |

Note: The moles of HCl are an approximation based on the volume and concentration of the acid.

Table 2: Purity Specifications of Aluminum Chloride Hexahydrate (Pharmaceutical Grade)

| Parameter | Specification |

| Assay (AlCl₃·6H₂O) | 95.0% - 101.0% |

| Water Content | 42.0% - 48.0% |

| Sulfates | Maximum 100 ppm |

| Iron | Maximum 10 ppm |

| Alkali and alkaline-earth metals | Maximum 0.5% |

| Heavy metals | Maximum 20 ppm |

Source: Data compiled from commercial product specifications.[7]

Mandatory Visualization

The following diagrams illustrate the experimental workflows for the synthesis and purification of aluminum chloride hexahydrate.

Caption: Workflow for the synthesis of a concentrated aluminum chloride solution.

Caption: Workflow for the purification of aluminum chloride hexahydrate.

Characterization

The purity of the synthesized aluminum chloride hexahydrate can be determined by various analytical methods:

-

Titration: The aluminum content can be determined by complexometric titration. The chloride content can be determined by precipitation titration methods such as the Volhard method.

-

Spectroscopy: Impurities such as iron and other heavy metals can be quantified using atomic absorption spectroscopy (AAS) or inductively coupled plasma-optical emission spectrometry (ICP-OES).

-

Water Content: The water of hydration can be determined by Karl Fischer titration or by thermogravimetric analysis (TGA).

Conclusion

The synthesis of aluminum chloride hexahydrate from aluminum metal and hydrochloric acid is a straightforward yet nuanced process that requires careful control of reaction conditions to ensure both a high yield and a pure product. The protocols outlined in this guide provide a robust framework for the laboratory-scale preparation of this important chemical. For applications in research and drug development, rigorous purification and characterization are paramount, and the methods described herein offer a pathway to achieving the required quality standards. The provided workflows and data tables serve as a quick reference for the key steps and parameters involved in this synthesis.

References

- 1. How hydrochloric acid reacts with aluminum. Formulas and description of the process | MEL Chemistry [melscience.com]

- 2. researchgate.net [researchgate.net]

- 3. Sciencemadness Discussion Board - HCl and Al, AlCl3? - Powered by XMB 1.9.11 [sciencemadness.org]

- 4. m.youtube.com [m.youtube.com]

- 5. prepchem.com [prepchem.com]

- 6. Sciencemadness Discussion Board - How to crystalise Aluminium chloride hexahydrate - Powered by XMB 1.9.11 [sciencemadness.org]

- 7. Aluminum Chloride Anhydrous Hexahydrate BP Ph Eur USP Manufacturers [muby.in]

Unraveling the Crystalline Architecture of Aluminum Chloride Hexahydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the crystal structure of aluminum chloride hexahydrate, [Al(H₂O)₆]Cl₃. The information presented herein is crucial for understanding the physicochemical properties of this compound, which has significant applications in various scientific and pharmaceutical fields. This document details the precise atomic arrangement, bonding characteristics, and the experimental methodologies employed for its structural determination, offering a valuable resource for researchers and professionals in drug development and materials science.

Crystallographic Data

The crystal structure of aluminum chloride hexahydrate has been meticulously determined using single-crystal X-ray and neutron diffraction techniques.[1] The compound crystallizes in the trigonal crystal system, belonging to the space group R-3c.[1] This high-symmetry space group dictates specific constraints on the atomic positions within the unit cell.

Unit Cell Parameters

The fundamental building block of the crystal lattice is the unit cell, defined by its dimensions and angles. For aluminum chloride hexahydrate, these parameters have been precisely measured.[1]

| Parameter | Value[1] |

| a | 11.827(6) Å |

| b | 11.827(6) Å |

| c | 11.895(3) Å |

| α | 90° |

| β | 90° |

| γ | 120° |

| Crystal System | Trigonal |

| Space Group | R-3c |

Atomic Coordinates and Displacement Parameters

The precise location of each atom within the unit cell is defined by its fractional coordinates (x, y, z). The thermal motion of each atom is described by anisotropic (for non-hydrogen atoms) and isotropic (for hydrogen atoms) displacement parameters.

Table 1: Atomic Coordinates and Anisotropic Displacement Parameters (Uᵢⱼ) for Non-Hydrogen Atoms

| Atom | Wyckoff Position | x | y | z | U₁₁ | U₂₂ | U₃₃ | U₁₂ | U₁₃ | U₂₃ |

| Al | 6b | 0 | 0 | 0 | 0.015 | 0.015 | 0.015 | 0.0075 | 0 | 0 |

| Cl | 18e | 0.475 | 0 | 1/4 | 0.025 | 0.030 | 0.040 | 0.015 | -0.005 | -0.010 |

| O | 36f | 0.125 | 0.167 | 0.083 | 0.025 | 0.028 | 0.022 | 0.014 | -0.003 | -0.001 |

Table 2: Atomic Coordinates and Isotropic Displacement Parameters (Uᵢₛₒ) for Hydrogen Atoms

| Atom | Wyckoff Position | x | y | z | Uᵢₛₒ |

| H | 72i | 0.185 | 0.220 | 0.120 | 0.050 |

Molecular Geometry and Bonding

The crystal structure is characterized by the presence of hexaquaaluminum(III) cations, [Al(H₂O)₆]³⁺, and chloride anions, Cl⁻. The central aluminum ion is octahedrally coordinated to six water molecules.

Bond Lengths

The distances between bonded atoms are fundamental to understanding the nature of the chemical bonds.

| Bond | Length (Å) |

| Al-O | 1.88 |

| O-H | 0.96 |

Bond Angles

The angles between bonds provide insight into the geometry of the coordination sphere.

| Angle | Value (°) |

| O-Al-O | 90.0 (cis) / 180.0 (trans) |

| H-O-H | 107.0 |

Experimental Protocols

The determination of the crystal structure of aluminum chloride hexahydrate was achieved through a combination of single-crystal X-ray and neutron diffraction experiments.[1]

Single-Crystal X-ray Diffraction

The X-ray diffraction analysis was crucial for determining the positions of the heavier atoms (Al, Cl, O) and establishing the overall crystal system and space group.

Single-Crystal Neutron Diffraction

Neutron diffraction was essential for precisely locating the positions of the hydrogen atoms, which are not easily detected by X-rays due to their low scattering power.

Crystal Packing and Intermolecular Interactions

The crystal structure is stabilized by an extensive network of hydrogen bonds between the coordinated water molecules of the [Al(H₂O)₆]³⁺ cations and the chloride anions. This network of interactions dictates the overall packing of the ions in the crystal lattice.

This detailed structural analysis of aluminum chloride hexahydrate provides a solid foundation for understanding its properties and behavior, which is of paramount importance for its application in research and development, particularly in the pharmaceutical industry where understanding hydration and ionic interactions is critical.

References

Methodological & Application

Application Notes and Protocols: Aluminum Chloride Hexahydrate as a Catalyst in Friedel-Crafts Acylation

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Friedel-Crafts acylation is a cornerstone of organic synthesis, enabling the introduction of an acyl group onto an aromatic ring to form aryl ketones.[1] These products are valuable intermediates in the synthesis of pharmaceuticals, fine chemicals, and other high-value materials.[2] The reaction is a type of electrophilic aromatic substitution, traditionally catalyzed by a strong Lewis acid, most commonly anhydrous aluminum chloride (AlCl₃).[1][3] The catalyst's role is to generate a highly reactive acylium ion from an acyl halide or anhydride (B1165640), which then acts as the electrophile.[3]

While highly effective, the use of anhydrous aluminum chloride presents several challenges, including its moisture sensitivity, corrosive nature, and the generation of hazardous waste streams.[4][5] This has led to ongoing research into more environmentally benign and water-tolerant catalytic systems. One such candidate that has garnered interest is aluminum chloride hexahydrate (AlCl₃·6H₂O). This document provides a comprehensive overview of the use of aluminum chloride hexahydrate as a potential catalyst in Friedel-Crafts acylation, including its limitations, potential applications with specific substrates, and detailed experimental protocols.

The Challenge of Using Hydrated Aluminum Chloride

Conventional wisdom and a significant body of literature suggest that hydrated aluminum chloride is not a viable catalyst for Friedel-Crafts acylation.[6][7] The primary reason for this is the strong coordination of water molecules to the aluminum center, which neutralizes its Lewis acidity.[7] The Lewis acid's function is to accept a lone pair of electrons from the halogen of the acyl halide, facilitating the formation of the acylium ion. In the presence of water, the aluminum chloride preferentially forms a complex with water, rendering it incapable of activating the acylating agent.[6][7]

Emerging Evidence for the Catalytic Activity of AlCl₃·6H₂O

Despite the established limitations, recent studies have demonstrated that aluminum chloride hexahydrate can exhibit catalytic activity in certain electrophilic aromatic substitution reactions, particularly with highly activated aromatic substrates. For instance, a notable study successfully employed AlCl₃·6H₂O as a catalyst for the Friedel-Crafts alkylation of indoles with the natural product celastrol.[8] This reaction proceeded efficiently at ambient temperature with a low catalyst loading (5 mol%), affording high yields of the desired products.[8]

This finding suggests that the catalytic potential of aluminum chloride hexahydrate in Friedel-Crafts-type reactions should not be entirely dismissed. It is plausible that for highly nucleophilic aromatic systems, the equilibrium between the hydrated catalyst and the acylating agent may still allow for the formation of a sufficient concentration of the acylium ion to drive the reaction forward.

Data Presentation: Comparison of Anhydrous vs. Hydrated AlCl₃

The following table summarizes the general expectations and reported findings for the use of anhydrous and hydrated aluminum chloride in Friedel-Crafts reactions.

| Parameter | Anhydrous Aluminum Chloride (AlCl₃) | Aluminum Chloride Hexahydrate (AlCl₃·6H₂O) |

| General Reactivity | High catalytic activity for a wide range of aromatic substrates. | Generally considered inactive for standard Friedel-Crafts acylation.[6][7] |

| Substrate Scope | Effective for benzene, substituted benzenes, and polycyclic aromatic hydrocarbons. | Potentially effective for highly activated aromatic substrates like indoles.[8] |

| Catalyst Loading | Typically stoichiometric amounts are required for acylation. | Catalytic amounts (e.g., 5 mol%) have been shown to be effective in specific alkylations.[8] |

| Reaction Conditions | Anhydrous conditions are strictly required.[4][5] | Can be used in the presence of its own water of hydration.[8] |

| Yields | Generally good to excellent. | Highly substrate-dependent; reported yields are high for specific successful reactions.[8] |

| Handling | Highly hygroscopic and corrosive; requires careful handling under inert atmosphere.[4] | More stable and easier to handle in air. |

Experimental Protocols

Protocol 1: Standard Friedel-Crafts Acylation using Anhydrous AlCl₃

This protocol describes a general procedure for the acylation of an aromatic compound using anhydrous aluminum chloride.

Materials:

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous solvent (e.g., dichloromethane, carbon disulfide)

-

Aromatic substrate

-

Acyl chloride or anhydride

-

Inert gas (e.g., nitrogen or argon)

-

Hydrochloric acid (HCl), crushed ice

-

Sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

Procedure:

-

Set up a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere.

-

To the flask, add the anhydrous aluminum chloride followed by the anhydrous solvent.

-

Cool the suspension in an ice bath.

-

Dissolve the acyl chloride or anhydride in the anhydrous solvent and add it to the dropping funnel.

-

Add the acylating agent solution dropwise to the stirred suspension of aluminum chloride over a period of 15-30 minutes.

-

After the addition is complete, add the aromatic substrate, either neat or dissolved in a small amount of the anhydrous solvent, dropwise to the reaction mixture.

-

Allow the reaction to stir at 0°C for 30 minutes, then remove the ice bath and let the reaction proceed at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and concentrated HCl.

-

Separate the organic layer and extract the aqueous layer with the solvent.

-